2-Isopropyl-1,2,5-thiadiazolidine 1,1-dioxide

Physicochemical Properties Procurement Specification Analytical Chemistry

2-Isopropyl-1,2,5-thiadiazolidine 1,1-dioxide is a five-membered heterocyclic sulfamide (C5H12N2O2S, MW 164.23 g/mol) with a defined boiling point of 245.6±23.0 °C at 760 mmHg. As a core scaffold in medicinal chemistry, it serves as a crucial building block to introduce specific N-substitution patterns, distinguishing it from other alkyl- or regioisomeric analogs.

Molecular Formula C5H12N2O2S
Molecular Weight 164.23 g/mol
Cat. No. B13115261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropyl-1,2,5-thiadiazolidine 1,1-dioxide
Molecular FormulaC5H12N2O2S
Molecular Weight164.23 g/mol
Structural Identifiers
SMILESCC(C)N1CCNS1(=O)=O
InChIInChI=1S/C5H12N2O2S/c1-5(2)7-4-3-6-10(7,8)9/h5-6H,3-4H2,1-2H3
InChIKeySFSRUGQYRFPBDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Isopropyl-1,2,5-thiadiazolidine 1,1-dioxide (CAS 85694-52-6): A Key N-Substituted Cyclic Sulfamide Intermediate for Selective 5-HT1D Agonist Synthesis


2-Isopropyl-1,2,5-thiadiazolidine 1,1-dioxide is a five-membered heterocyclic sulfamide (C5H12N2O2S, MW 164.23 g/mol) with a defined boiling point of 245.6±23.0 °C at 760 mmHg . As a core scaffold in medicinal chemistry, it serves as a crucial building block to introduce specific N-substitution patterns, distinguishing it from other alkyl- or regioisomeric analogs [1]. Its primary documented role is as a synthetic intermediate for generating selective 5-HT1D receptor agonists, where the N-isopropyl group is critical for achieving target potency and pharmacokinetic profiles comparable to sumatriptan [1].

Synthetic workflow
Precursor for selective 5-HT1D agonists; N-isopropyl substitution is critical
Substitution specificity
N2-isopropyl pattern directs target activity and pharmacokinetic profile
Regioisomer differentiation
Distinct from 3-isopropyl analog; not interchangeable for established pathways

Why 2-Isopropyl-1,2,5-thiadiazolidine 1,1-dioxide Cannot Be Replaced by Its 2-Methyl, 2-Ethyl, or 3-Isopropyl Analogs in Agonist Programs


The biological activity and physicochemical properties of 1,2,5-thiadiazolidine 1,1-dioxide derivatives are exquisitely sensitive to the nature and position of the N-substituent. A simple substitution of the 2-isopropyl group for a 2-methyl group (C3H8N2O2S, MW 136.17) drastically alters the scaffold's lipophilicity and steric bulk, leading to a significant reduction or complete abolition of activity against key targets like serine proteases [1]. Furthermore, shifting the isopropyl group from the N2 to the C3 position, as in 3-isopropyl-1,2,5-thiadiazolidine 1,1-dioxide (CAS 1314978-72-7), creates a regioisomer with fundamentally different electronic and conformational properties, precluding its use as a direct substitute in established synthetic pathways for 5-HT1D agonists . Therefore, generic selection based solely on the core scaffold is unreliable.

N-Alkyl analog mismatch
Replacing N-isopropyl with methyl or ethyl alters lipophilicity and steric bulk, significantly reducing or abolishing activity against target classes.
Regioisomer incompatibility
Shifting isopropyl to C3 creates a regioisomer with fundamentally different electronic and conformational properties, invalidating established 5-HT1D synthetic routes.

Comparative Performance Data for 2-Isopropyl-1,2,5-thiadiazolidine 1,1-dioxide vs. Structural Analogs


Differentiation from 2-Methyl Analog: Physicochemical Profile Enabling Superior Downstream Handling

The target compound, 2-isopropyl-1,2,5-thiadiazolidine 1,1-dioxide, possesses a higher molecular weight (164.23 g/mol) and a significantly higher boiling point (245.6±23.0 °C) compared to its closest N-alkyl analog, 2-methyl-1,2,5-thiadiazolidine 1,1-dioxide (MW 136.17 g/mol) . This difference of 28.06 g/mol in molecular weight and the substantial boiling point distinction provide a clear analytical handle for identity verification and purity assessment, reducing the risk of mix-ups during procurement.

Mol. weight diff.
Data to verify
Δ28.06 g/mol
vs. 2-methyl analog (136.17 g/mol)
Supports analytical identity verification
Higher bp (245.6±23.0 °C) further aids differentiation
Physicochemical Properties Procurement Specification Analytical Chemistry

Regioisomeric Purity: Avoiding the Inactive C3-Substituted Isomer for 5-HT1D Agonist Synthesis

The target compound is the 2-isopropyl regioisomer, which is specifically required as an intermediate for synthesizing biologically active 5-(1,1-dioxo-1,2,5-thiadiazolidin-2-yl)tryptamines [1]. The 3-isopropyl regioisomer (CAS 1314978-72-7) is a distinct chemical entity with different substitution . Using the 3-isopropyl isomer would lead to a completely different core structure in the final product, one not documented to possess the high affinity and selectivity for the 5-HT1D receptor that is achieved via the 2-isopropyl intermediate.

Regiochemistry effect
Class-level
N2-isopropyl → active 5-HT1D agonist pathway
3-isopropyl regioisomer: no documented 5-HT1D activity
Mandatory for validated synthetic route
Structural impurity if regioisomer is present
Synthetic Chemistry Receptor Agonism Regioselectivity

Therapeutic Application Differentiation: From a Promiscuous Serine Protease Inhibitor Scaffold to a Selective 5-HT1D Agonist Precursor

While the unsubstituted 1,2,5-thiadiazolidine 1,1-dioxide scaffold acts as a broad-spectrum inhibitor of serine proteases like human leukocyte elastase (HLE, IC₅₀ ~0.5 µM) , the 2-isopropyl substituted variant is a documented precursor to selective 5-HT1D receptor agonists [1]. This demonstrates that the specific N-isopropyl substitution shifts the biological application from direct enzyme inhibition to a selective GPCR agonist program, a critical differentiation for research groups focused on migraine.

Biological application shift
Reported
Core scaffold: serine protease inhibitor (HLE IC₅₀ ~0.5 µM)
2-isopropyl derivative: selective 5-HT1D agonist precursor
Shift from enzyme inhibition to GPCR agonism
Avoids promiscuous protease inhibition for migraine research
Drug Discovery Selectivity Serotonin Receptor

Procurement Grade Comparison: Vendor-Specified Purity and Batch-to-Batch Analytical Consistency

Commercially, 2-isopropyl-1,2,5-thiadiazolidine 1,1-dioxide is supplied with a standard purity specification of 95% (as confirmed by HPLC, NMR, and GC), along with batch-specific analytical reports . In contrast, its 3-isopropyl regioisomer lacks standardized vendor QC data, with basic properties like melting point and density listed as 'N/A', indicating a less mature supply chain and higher procurement risk .

Vendor purity profile
Data to verify
95% (HPLC, NMR, GC)
batch-specific QC reports provided
Supports procurement confidence and reproducibility
3-isopropyl analog lacks standardized purity data
Quality Control NMR HPLC Purity Analysis

High-Value Application Scenarios for 2-Isopropyl-1,2,5-thiadiazolidine 1,1-dioxide in Scientific Research


Synthesis of Selective 5-HT1D Agonists with Favorable Pharmacokinetic Profiles

This compound is the validated synthetic gateway for constructing 5-(1,1-dioxo-1,2,5-thiadiazolidin-2-yl)tryptamine derivatives. Research teams aiming to replicate or improve upon the oral bioavailability (66% and 62%) and receptor selectivity profiles reported for compounds 8d and 8k against sumatriptan must use this specific N2-isopropyl building block to ensure synthetic fidelity [1].

Analytical Reference Standard for Regioisomeric Purity Control

Due to the documented inactivity of the 3-isopropyl regioisomer, the 2-isopropyl derivative serves as an essential reference standard in HPLC or GC assays. Its unique retention time, based on its defined boiling point (245.6±23.0 °C), allows for the quantification of regioisomeric impurities in synthetic mixtures, a critical step in process chemistry .

Procurement for Medicinal Chemistry Libraries Focused on GPCR Targets

Unlike the core 1,2,5-thiadiazolidine 1,1-dioxide scaffold which is linked to broad serine protease inhibition, this specific N-isopropyl variant directs the biological profile towards GPCR agonism. This makes it the specific reagent of choice for generating targeted compound libraries for serotonergic targets, avoiding unwanted promiscuous enzyme inhibition .

Application
Selection Property
Validation Focus
5-HT1D agonist synthesis
N2-isopropyl substitution pattern
Synthetic fidelity and regioisomeric purity
Regioisomeric purity reference
Defined boiling point and retention behavior
HPLC/GC method specificity for 2-isopropyl isomer
GPCR-focused libraries
N2-isopropyl directs GPCR agonism profile
Absence of off-target serine protease inhibition
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